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Introduction
The correct folding of proteins is paramount to their biological function. In the production of

recombinant proteins, overexpression in systems like E. coli often leads to the formation of

insoluble and inactive protein aggregates known as inclusion bodies. The recovery of active

protein from these aggregates requires a two-step process: solubilization of the inclusion

bodies using denaturants, followed by a refolding process where the denaturant is removed,

allowing the protein to assume its native conformation. A significant challenge in this process is

the tendency of protein folding intermediates to aggregate, leading to low recovery yields.

Polyethylene glycol (PEG), particularly PEG 8000, has emerged as a valuable tool in protein

refolding by acting as a chemical chaperone that can suppress aggregation and enhance the

yield of correctly folded, active protein.

This document provides detailed application notes and protocols for the use of PEG 8000 in

protein refolding, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action
The primary mechanism by which PEG 8000 facilitates protein refolding is through the principle

of preferential exclusion. As a polymer, PEG 8000 is preferentially excluded from the surface of

the protein, which increases the chemical potential of the unfolded or partially folded protein
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chains. This thermodynamic stress favors a more compact, folded state to minimize the surface

area exposed to the PEG-containing solvent.

Additionally, PEG can interact with hydrophobic patches on the surface of protein folding

intermediates. This interaction can prevent the intermolecular aggregation that is often

mediated by exposed hydrophobic regions. By stabilizing these intermediates, PEG 8000

provides a more favorable environment for productive folding pathways to proceed. Some

studies also suggest that PEG can have a stabilizing effect on the final native protein structure.

[1][2]

Key Advantages of Using PEG 8000 in Protein
Refolding

Increased Refolding Yield: By suppressing aggregation, PEG 8000 can significantly increase

the recovery of active, correctly folded protein.

Cost-Effective: Compared to more complex refolding systems, PEG 8000 is a relatively

inexpensive additive.

Versatility: PEG has been shown to be effective for a variety of proteins.[1]

Simple to Use: The integration of PEG 8000 into standard refolding protocols is

straightforward.

Quantitative Data on Protein Refolding with PEG
The effectiveness of PEG in enhancing protein refolding has been demonstrated for several

proteins. The following tables summarize quantitative data from published studies.

Table 1: Effect of PEG on the Refolding of Recombinant Human Deoxyribonuclease (rhDNAse)
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Protein
Source

Denaturant
Refolding
Condition

PEG (MW
3350) to
rhDNAse
Molar Ratio

Improveme
nt in
Recovery of
Active
Protein

Reference

CHO Cells 7.2 M Urea

Dilution to 4.0

M Urea, 0.20

mg/mL

protein

5 to 1

30% increase

(to complete

recovery)

[1]

E. coli

Inclusion

Bodies

8 M Urea

Dilution to 4

M Urea, 0.10

mg/mL

protein

10 to 1
Three-fold

increase
[1]

Table 2: Effect of PEG 8000 on the Recovery of Lactate Dehydrogenase (LDH) Activity

Process Condition Additive

Recovery of
Enzymatic
Activity and
Tetrameric
Structure

Reference

Lyophilization with saccharide None 60-80% [3]

Lyophilization with saccharide PEG 8000 > 90% [3]

Freeze-thawing Unprotected None

Significant loss

of activity and

secondary

structure

[4]

Freeze-thawing Protected
< 0.01% PEG

8000
Full protection [4]
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The optimal conditions for protein refolding using PEG 8000 are protein-specific and often

require empirical optimization. Below are a general protocol and a more specific example

based on published data.

General Protocol for Protein Refolding by Dilution Using
PEG 8000
This protocol outlines a general workflow for refolding a protein from solubilized inclusion

bodies.

1. Solubilization of Inclusion Bodies: a. Isolate inclusion bodies from the cell lysate by

centrifugation. b. Wash the inclusion bodies to remove contaminating proteins and cellular

debris. c. Solubilize the washed inclusion bodies in a buffer containing a high concentration of a

denaturant (e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea) and a reducing agent

(e.g., 20 mM DTT or β-mercaptoethanol) if the protein contains cysteine residues.

2. Refolding by Dilution: a. Prepare a refolding buffer. The composition of this buffer is critical

and should be optimized. A typical starting point is:

Buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
PEG 8000 (start with a concentration range of 0.5% to 2% w/v)
L-Arginine (0.4 M to 1 M) to further suppress aggregation
A redox shuffling system (e.g., a combination of reduced and oxidized glutathione,
GSH/GSSG, typically at a molar ratio of 5:1 to 10:1) if disulfide bond formation is required. b.
Rapidly dilute the solubilized protein solution into the refolding buffer. A dilution factor of 20 to
100-fold is common. The final protein concentration in the refolding buffer should be low,
typically in the range of 10-100 µg/mL, to minimize aggregation. c. Incubate the refolding
mixture at a controlled temperature (often 4°C or room temperature) with gentle stirring for a
period ranging from a few hours to overnight.

3. Analysis of Refolding Efficiency: a. Assess the recovery of soluble protein by measuring the

protein concentration in the supernatant after centrifugation to remove any aggregated protein.

b. Characterize the refolded protein using techniques such as:

Size Exclusion Chromatography (SEC): To analyze the monomeric state and detect
aggregates.
Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure.
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Activity Assays: To determine the biological activity of the refolded protein.

Specific Protocol: Refolding of Recombinant Human
Deoxyribonuclease (rhDNAse) from E. coli Inclusion
Bodies
This protocol is adapted from published data on the refolding of rhDNAse.[1]

1. Solubilization: a. Solubilize rhDNAse inclusion bodies in 8 M Urea, 50 mM Tris-HCl, pH 8.0,

1 mM DTT.

2. Refolding: a. Prepare the refolding buffer: 4 M Urea, 50 mM Tris-HCl, pH 8.0, containing

PEG 3350 at a concentration that results in a final PEG to rhDNAse molar ratio of 10:1. (Note:

While the original study used PEG 3350, PEG 8000 can be tested as an alternative, and the

optimal molar ratio may need to be determined empirically). b. Dilute the solubilized rhDNAse

solution into the refolding buffer to a final protein concentration of 0.10 mg/mL. c. Incubate the

refolding mixture at room temperature for 12-24 hours with gentle agitation.

3. Analysis: a. Centrifuge the refolding mixture to pellet any aggregated protein. b. Measure the

concentration of the supernatant to determine the yield of soluble protein. c. Perform a DNAse

activity assay to quantify the recovery of active enzyme.

Visualizations
Experimental Workflow for Protein Refolding using PEG
8000
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Caption: General workflow for protein refolding using PEG 8000.
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Proposed Mechanism of PEG 8000 in Preventing
Aggregation
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Caption: Role of PEG 8000 in preventing aggregation of folding intermediates.

Conclusion
PEG 8000 is a powerful and practical additive for improving the efficiency of protein refolding.

By understanding its mechanism of action and following a systematic approach to optimize its

use, researchers can significantly enhance the recovery of active, correctly folded proteins from

inclusion bodies. The protocols and data presented here provide a solid foundation for the

successful application of PEG 8000 in protein refolding workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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